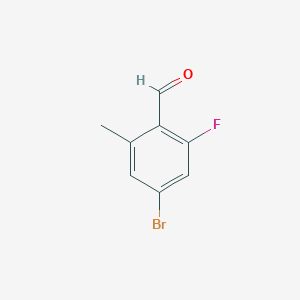

4-Bromo-2-fluoro-6-methylbenzaldehyde

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQPMRUIEAOUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of halogenated fluoromethylbenzaldehydes typically involves:

- Selective halogenation or metal-halogen exchange on substituted benzene derivatives.

- Formylation using formyl sources such as dimethylformamide (DMF) or paraformaldehyde.

- Control of reaction conditions (temperature, solvents, catalysts) to achieve regioselectivity and high purity.

- Purification via crystallization or extraction to isolate the target aldehyde.

For 4-bromo-2-fluoro-6-methylbenzaldehyde, the presence of a methyl group at the 6-position requires consideration of directing effects and steric hindrance during halogenation and formylation steps.

Metal-Halogen Exchange and Formylation

A key method for preparing halogenated benzaldehydes involves metal-halogen exchange followed by electrophilic formylation. For example, in the synthesis of 4-bromo-2-fluorobenzaldehyde analogs, the process includes:

- Reacting 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) or other ether solvents at low temperatures (0–5 °C) to form an organomagnesium intermediate.

- Adding a formyl source such as DMF or N-formyl secondary amines to the reaction mixture to introduce the aldehyde group.

- Crystallizing the intermediate to improve purity.

- Subsequent solvent exchanges and carbonate treatments to finalize the product and remove impurities.

This method is noted for good selectivity and avoids cryogenic conditions, making it industrially attractive.

Halogenation Using N-Bromosuccinimide (NBS)

Selective bromination of fluorobenzaldehyde derivatives can be achieved using N-bromosuccinimide in acidic media. For instance:

- 4-fluorobenzaldehyde is reacted with N-bromosuccinimide in a mixed solvent of trifluoroacetic acid and sulfuric acid at 0 °C, then stirred at 50 °C for several hours.

- The reaction is carefully controlled to avoid overbromination and to maintain regioselectivity.

- The product is isolated by aqueous workup, extraction, and washing with sodium bicarbonate and sodium chloride solutions.

- The crude product is concentrated and purified under reduced pressure to yield the bromofluorobenzaldehyde with high yield (~84-85%) and purity.

This halogenation approach can be adapted to substrates with methyl substituents, considering the directing effects of methyl and fluorine groups.

Alternative Formylation via Paraformaldehyde Complexation

Another approach involves the formation of complexes between substituted phenols and metal salts, followed by formylation with paraformaldehyde:

- The phenol derivative (e.g., 4-bromo-2-hydroxybenzaldehyde precursor) is reacted with triethylamine and magnesium chloride to form a complex.

- Paraformaldehyde is added to the complex, initiating formylation under mild conditions.

- After reaction completion, quenching and extraction steps yield a crude aldehyde product.

- Further purification is achieved by ammonia water treatment, filtration, acidification with hydrochloric acid, and organic phase separation.

- This method is noted for mild reaction conditions, simplicity, and high purity (~99%) of the target aldehyde, with potential for industrial scale-up.

Although this method is reported for hydroxy-substituted benzaldehydes, it offers insights into mild formylation strategies applicable to methyl-substituted analogs.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Notes on Applicability to this compound |

|---|---|---|---|

| Metal-Halogen Exchange + Formylation | 1,4-dibromo-2-fluorobenzene, isopropyl magnesium chloride, DMF, THF, 0–5 °C | Good selectivity, avoids cryogenic conditions, scalable | Likely adaptable with methyl substituent; requires regioselective control |

| N-Bromosuccinimide Bromination | N-bromosuccinimide, trifluoroacetic acid/sulfuric acid, 0–50 °C | High yield, regioselective bromination | Applicable for introducing bromine at 4-position; methyl group influence to be considered |

| Paraformaldehyde Complexation | Phenol derivative, triethylamine, magnesium chloride, paraformaldehyde, mild conditions | Mild, simple operation, high purity, industrially viable | May require modification for methyl-substituted substrates; provides mild formylation |

Research Findings and Considerations

Selectivity and Purity: The presence of fluorine and methyl groups influences the electronic environment, affecting regioselectivity during halogenation and formylation. Careful control of temperature, solvent, and reagent stoichiometry is critical to minimize isomer formation and maximize yield.

Reaction Conditions: Mild temperatures (0–5 °C) during metal-halogen exchange prevent side reactions, while acidic bromination requires controlled temperature ramps to avoid overbromination.

Purification: Crystallization and solvent extraction steps are essential to isolate the target aldehyde with high purity, often exceeding 99%.

Industrial Scale-Up: Methods avoiding cryogenic temperatures and complex post-processing are preferred for scalability. The metal-halogen exchange with subsequent formylation and paraformaldehyde complexation methods meet these criteria.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: 4-Bromo-2-fluoro-6-methylbenzoic acid.

Reduction: 4-Bromo-2-fluoro-6-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrF O

- Molecular Weight : Approximately 221.04 g/mol

- Structural Features : Contains a benzene ring substituted with a bromine atom (Br), a fluorine atom (F), a methyl group (CH), and an aldehyde functional group (-CHO).

Applications in Organic Synthesis

4-Bromo-2-fluoro-6-methylbenzaldehyde is primarily utilized in the following areas:

Pharmaceutical Synthesis

This compound is crucial in the synthesis of various pharmaceuticals due to its electrophilic nature, which allows it to participate in nucleophilic addition reactions. It can serve as a precursor for:

- Anticancer agents

- Antimicrobial compounds

- Anti-inflammatory drugs

Material Science

In material science, it is used to synthesize advanced materials such as polymers and dyes. Its unique structure allows for modifications that enhance material properties.

Agrochemicals

This compound can be involved in the development of agrochemicals, including herbicides and pesticides, due to its reactivity with biological molecules.

Reactivity and Mechanism of Action

The compound's halogen substituents significantly enhance its electrophilicity, making it a valuable target for various chemical transformations. Common reactions include:

- Nucleophilic Substitution : The aldehyde group can react with nucleophiles, leading to the formation of alcohols or amines.

- Condensation Reactions : It can undergo condensation with other carbonyl compounds to form larger molecular frameworks.

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the utility of this compound:

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing novel antimicrobial agents using this compound as a key intermediate. The resulting compounds exhibited significant antibacterial activity against various strains.

Case Study 2: Development of Anti-inflammatory Drugs

Another research project utilized this compound in developing anti-inflammatory drugs, showcasing its effectiveness in reducing inflammation in preclinical models.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methylbenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its interactions with molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituent type, position, or functional groups. Key examples from the evidence include:

Table 1: Structural Comparison of 4-Bromo-2-fluoro-6-methylbenzaldehyde and Analogs

Physicochemical Properties

- Polarity : The presence of a hydroxy group (as in 4-Bromo-2-fluoro-6-hydroxybenzaldehyde) increases polarity and solubility in polar solvents compared to the methyl-substituted parent compound .

- Stability: Fluorine’s electron-withdrawing effect enhances the stability of the aldehyde group against oxidation relative to non-fluorinated analogs.

Biological Activity

4-Bromo-2-fluoro-6-methylbenzaldehyde is a substituted benzaldehyde that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern that influences its chemical reactivity and biological efficacy. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and fluorine atoms at the 4 and 2 positions, respectively, along with a methyl group at the 6 position, contributes to its distinctive properties. The compound typically appears as a white to light yellow solid and is soluble in organic solvents.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antifungal Activity : This compound has been noted for its effectiveness against certain fungal infections. Its antifungal properties may be attributed to its ability to disrupt cellular antioxidation systems, which is critical for the survival of pathogenic fungi.

- Antioxidant Properties : The compound has shown potential as an antioxidant, protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a significant role.

- Drug Development Potential : Studies have highlighted the compound's interactions with biological systems, suggesting that it could serve as a lead compound for drug development. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound allows for comparisons with similar compounds, as shown in the table below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde | Bromine at position 2 and fluorine at position 5 | |

| 4-Bromo-2-fluorobenzaldehyde | Bromine at position 4 and fluorine at position 2 | |

| 2-Bromo-4-chlorobenzaldehyde | Chlorine instead of fluorine at position 4 |

This comparison highlights how variations in substitution can influence both chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- In one study, derivatives of benzaldehyde were synthesized and evaluated for their antifungal properties. The results indicated that compounds with similar structural features to this compound exhibited significant antifungal activity against resistant strains .

- Another research effort focused on the antioxidant capabilities of various benzaldehyde derivatives, including this compound. It was found that the presence of halogen substituents enhanced antioxidant activity, providing a rationale for further exploration in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Bromo-2-fluoro-6-methylbenzaldehyde via formylation reactions?

- Methodological Answer : The compound can be synthesized through directed ortho-metalation (DoM) followed by formylation. For example, using a Vilsmeier-Haack reaction under controlled conditions (0–5°C, DMF/POCl₃ as reagents) to introduce the aldehyde group regioselectively at the para-position relative to the bromine substituent. Post-reaction, neutralization with aqueous NaHCO₃ and purification via column chromatography (hexane:ethyl acetate, 9:1) yields the product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., JF-H for fluorine interactions) and chemical shifts. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while aromatic protons show splitting patterns dependent on substituent positions .

- GC-MS : Confirm molecular ion peaks (M⁺ at m/z 231 for C₈H₆BrFO) and fragmentation patterns to validate purity .

- X-ray crystallography : Resolve ambiguities in regiochemistry by analyzing crystal structures, particularly for verifying steric effects from the methyl group at position 6 .

Q. How should researchers handle safety concerns during synthesis and storage?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and eye protection. Immediate flushing with water is critical for skin/eye exposure due to uncharacterized toxicological risks .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation or bromine displacement. Monitor for decomposition via periodic TLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for brominated fluoro-benzaldehydes under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products. For example:

- Acidic conditions (pH < 3) : Hydrolysis of the aldehyde group may occur, forming carboxylic acid derivatives.

- Basic conditions (pH > 10) : Nucleophilic displacement of bromine by hydroxide is plausible.

- Mitigation : Stabilize solutions with buffering agents (e.g., phosphate buffer at pH 6–7) and compare results across multiple batches to isolate batch-specific anomalies .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with electron-rich arylboronic acids to prioritize bromine as the reactive site over fluorine. Microwave-assisted heating (100°C, 30 min) enhances yields while minimizing side reactions at the aldehyde group .

- Directing Groups : Introduce temporary directing groups (e.g., pyridine) to block undesired coupling at the methyl-substituted position .

Q. How can computational modeling predict reactivity trends for electrophilic aromatic substitution (EAS) in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and identify electron-deficient regions (e.g., para to fluorine).

- Hammett Constants : Apply σmeta values for fluorine (+0.34) and bromine (+0.39) to predict substituent effects on reaction rates. Validate predictions experimentally via nitration or sulfonation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.